molecular formula C27H48O17 B1613533 9-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoic acid CAS No. 65606-80-6

9-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoic acid

Cat. No.: B1613533
CAS No.: 65606-80-6
M. Wt: 644.7 g/mol
InChI Key: IHECFZQILSBUQG-MJBVFWGBSA-N
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Description

9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid: is a complex carbohydrate derivative It is characterized by its unique structure, which includes multiple sugar moieties linked to a nonanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid involves multiple steps. The process typically starts with the preparation of the individual sugar units, which are then sequentially linked through glycosidic bonds. The final step involves the attachment of the nonanoic acid moiety. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of catalysts to facilitate the formation of glycosidic bonds .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, which offers higher specificity and yield compared to chemical synthesis. Enzymes such as glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions

9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Deoxy-alpha-L-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->6)]-alpha-D-mannopyranosyl: Similar in structure but differs in the arrangement of sugar moieties.

    alpha-L-Rhap-(1->3)-alpha-D-Galp-(1->2)-[alpha-D-Abep-(1->3)]-alpha-D-Manp: Another complex carbohydrate with a different sugar composition.

Uniqueness

The uniqueness of 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid lies in its specific arrangement of sugar units and the presence of the nonanoic acid moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

9-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O17/c1-12-16(32)19(35)21(37)25(40-12)44-24-23(43-26-22(38)20(36)17(33)13(10-28)41-26)18(34)14(11-29)42-27(24)39-9-7-5-3-2-4-6-8-15(30)31/h12-14,16-29,32-38H,2-11H2,1H3,(H,30,31)/t12-,13+,14+,16+,17-,18-,19+,20-,21-,22+,23-,24+,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHECFZQILSBUQG-MJBVFWGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCCCCCCCC(=O)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OCCCCCCCCC(=O)O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628402
Record name 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65606-80-6
Record name 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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